molecular formula C23H25ClN2O2S B11349141 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11349141
M. Wt: 429.0 g/mol
InChI Key: WXCLWUPQYFFTBC-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a chlorophenyl group, and a phenoxyacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole intermediate.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is synthesized by reacting 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid, followed by amidation with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenoxyacetamide moiety.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and phenoxyacetamide moieties.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has been explored for various applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The phenoxyacetamide moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the thiazole ring, chlorophenyl group, and phenoxyacetamide moiety distinguishes this compound from others, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C23H25ClN2O2S

Molecular Weight

429.0 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H25ClN2O2S/c1-15(2)20-9-4-16(3)12-21(20)28-13-22(27)25-11-10-19-14-29-23(26-19)17-5-7-18(24)8-6-17/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,25,27)

InChI Key

WXCLWUPQYFFTBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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